molecular formula C13H9ClO2 B168053 4-Phenoxybenzoyl chloride CAS No. 1623-95-6

4-Phenoxybenzoyl chloride

Cat. No. B168053
CAS RN: 1623-95-6
M. Wt: 232.66 g/mol
InChI Key: AOOZVQGGMFGGEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Phenoxybenzoyl chloride is a chemical compound with the molecular formula C13H9ClO2 . It is used in laboratory chemicals and is not recommended for food, drug, pesticide, or biocidal product use .


Synthesis Analysis

The synthesis of 4-Phenoxybenzoyl chloride involves the condensation of 4,4′-diaminodiphenyl sulfone with 4-phenoxybenzoyl chloride in N, N -dimethylacetamide (DMAc) .


Molecular Structure Analysis

The molecular structure of 4-Phenoxybenzoyl chloride is represented by the SMILES notation C1=CC=C (C=C1)OC2=CC=C (C=C2)C (=O)Cl . The InChI Key is AOOZVQGGMFGGEE-UHFFFAOYSA-N .


Chemical Reactions Analysis

In the synthesis process, 4-phenoxybenzoic acid reacts with oxalyl chloride in the presence of a catalytic amount of DMF to form 4-Phenoxybenzoyl chloride .


Physical And Chemical Properties Analysis

4-Phenoxybenzoyl chloride has a molecular weight of 232.663 g/mol . It has a boiling point of 183-185 °C at a pressure of 22 Torr and a predicted density of 1.247±0.06 g/cm3 .

Scientific Research Applications

Synthesis of Novel Copolymers

  • Scientific Field: Polymer Chemistry
  • Application Summary: 4-Phenoxybenzoyl chloride is used in the synthesis of novel copolymers of poly (ether ketone biphenyl ketone ether ketone ketone) and poly (ether ketone sulfone amide) .
  • Methods of Application: The monomer containing sulfone and amide linkages, namely N,N ‘-bis (4-phenoxybenzoyl)-4,4’-diaminodiphenyl sulfone (BPBDAS), was prepared by the condensation of 4,4′-diaminodiphenyl sulfone with 4-phenoxybenzoyl chloride in N, N -dimethylacetamide (DMAc) . The copolymers were synthesized by the modified Friedel-Crafts acylation solution copolycondensation of isophthaloyl chloride (IPC) with a mixture of 4,4′-bis (4-phenoxybenzoyl) biphenyl (BPOBBP) and BPBDAS .
  • Results or Outcomes: The copolymers with 10–25 mol% BPBDAS are semicrystalline and had increased T g s over the conventional PEEK and PEKK due to the incorporation of rigid biphenylene moieties, sulfone and amide linkages in the main chains . The copolymers III and IV with 20–25 mol% BPBDAS had not only high T g s of 182–185 °C, but also moderate T m s of 337–339 °C, having good potential for the melt processing . The copolymers III and IV had tensile strengths of 102.2–103.5 MPa, Young’s moduli of 2.65–2.76 GPa, and elongations at break of 17.5–18.9 % and exhibited high thermal stability and excellent resistance to organic solvents .

Synthesis of Phenols from Benzoic Acids

  • Scientific Field: Organic Chemistry
  • Application Summary: 4-Phenoxybenzoyl chloride is used in the synthesis of phenols from benzoic acids .
  • Methods of Application: Under an ambient atmosphere, 4-phenoxybenzoic acid is added to an oven-dried three-necked flask equipped with two glass stoppers, a two-way adapter connected to a vacuum/argon inlet . A catalytic amount of DMF is then added. The reaction mixture is cooled to 0 °C and stirred for 5 min. Oxalyl chloride is added to the reaction mixture at an addition rate of one drop/sec for about 3 min .
  • Results or Outcomes: The reaction immediately generates gas (possibly CO and CO2). After the addition of (COCl)2 at 0 °C is complete, the reaction mixture is stirred for 16 h at 25 °C. The reaction mixture, initially a suspension, turns from colorless to a pale-yellow solution .

Synthesis of 4-Phenoxyacetophenone

  • Scientific Field: Organic Chemistry
  • Application Summary: 4-Phenoxybenzoyl chloride is used in the synthesis of 4-phenoxyacetophenone .
  • Methods of Application: The method comprises the following steps: firstly, diphenyl ether is taken as a raw material and 4-phenoxyacetophenone is synthesized through one acylation reaction .
  • Results or Outcomes: The method provides a new route for synthesizing 4-phenoxyacetophenone .

Safety And Hazards

4-Phenoxybenzoyl chloride is considered hazardous. It causes severe skin burns and eye damage and may cause respiratory irritation . It reacts violently with water, and contact with water liberates toxic gas .

properties

IUPAC Name

4-phenoxybenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClO2/c14-13(15)10-6-8-12(9-7-10)16-11-4-2-1-3-5-11/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOOZVQGGMFGGEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

28807-03-6
Record name Benzoyl chloride, 4-phenoxy-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28807-03-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID0061828
Record name Benzoyl chloride, 4-phenoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0061828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Phenoxybenzoyl chloride

CAS RN

1623-95-6
Record name 4-Phenoxybenzoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1623-95-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Phenoxybenzoyl chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001623956
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoyl chloride, 4-phenoxy-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzoyl chloride, 4-phenoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0061828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-phenoxybenzoyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.101
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-PHENOXYBENZOYL CHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YCQ4UM7NR5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

4-Phenoxybenzoyl chloride was prepared by reacting 4-phenoxybenzoic acid with oxalyl chloride.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

p-Phenoxybenzoyl chloride (12.633 g, 0.0543 moles) and BPBPTCDI (3.5459 g, 0.0054 moles) were polymerized with terephthaloyl chloride (1.1572 g, 0.0057 moles) in the presence of aluminum chloride (32.84 g, 0.2463 moles), DMF (10.08 mLs, 0.1308 moles), p-phenoxybenzophenone (0.1646 g, 0.0006 moles) and DCE (120 mLs) initially at -30° C., but warming to room temperature over two hours. The reaction mixture was left at room temperature for fifteen hours and then heated at 28°-32° C. for twenty-six hours. After working up as described in Example 4 the copolymer was obtained as a very pale orange fibrous powder (14.33 g, 95.2% yield), IV 0.90 dl/g (c=0.12 g/dL).
Quantity
1.1572 g
Type
reactant
Reaction Step One
Quantity
32.84 g
Type
reactant
Reaction Step One
Name
Quantity
10.08 mL
Type
reactant
Reaction Step One
Quantity
0.1646 g
Type
catalyst
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Phenoxybenzoyl chloride
Reactant of Route 2
Reactant of Route 2
4-Phenoxybenzoyl chloride
Reactant of Route 3
Reactant of Route 3
4-Phenoxybenzoyl chloride
Reactant of Route 4
Reactant of Route 4
4-Phenoxybenzoyl chloride
Reactant of Route 5
Reactant of Route 5
4-Phenoxybenzoyl chloride
Reactant of Route 6
Reactant of Route 6
4-Phenoxybenzoyl chloride

Citations

For This Compound
51
Citations
MI Litter, CS Marvel - Journal of Polymer Science: Polymer …, 1985 - Wiley Online Library
… and by Marks4 Alternative routes are mentioned by Attwood et aL6 We attempted to prepare this polymer starting with phosgene and diphenyl ether, with 4-phenoxybenzoyl chloride (III)…
Number of citations: 92 onlinelibrary.wiley.com
RK Mishra, K Misra - Nucleic acids research, 1986 - academic.oup.com
… It was then taken in dry pyridine (2.5 ml) and treated with 3-methoxy-4-phenoxybenzoyl chloride ( 525 mg; 2 mmole). After shaking for 2 h in dark dichloromethane ( 5 ml) was added to …
Number of citations: 14 academic.oup.com
Y Wang, P Wang, Q Xu, T Yan, M Cai - Journal of Polymer Research, 2014 - Springer
… The BPBDAS was conveniently prepared by the condensation of 4,4′-diaminodiphenyl sulfone with 4-phenoxybenzoyl chloride in DMAc at 0–25 C and could be obtained as a pure …
Number of citations: 12 link.springer.com
M Cai, M Zhu, Y Sun, J Qian - Reactive and Functional Polymers, 2010 - Elsevier
… A new monomer, N,N′-bis(4-phenoxybenzoyl)-m-phenylenediamine (BPBMPD), was prepared by condensation of m-phenylenediamine with 4-phenoxybenzoyl chloride in N,N-…
Number of citations: 9 www.sciencedirect.com
B Huang, M Zhu, M Cai - Journal of Applied Polymer Science, 2011 - Wiley Online Library
… A new monomer, N,N′-bis(4-phenoxybenzoyl)-m-phenylenediamine (BPPD), was prepared by condensation of m-phenylenediamine with 4-phenoxybenzoyl chloride in N,N-…
Number of citations: 15 onlinelibrary.wiley.com
N Ding, M Chen, M Cai - High Performance Polymers, 2011 - journals.sagepub.com
… prepared by the condensation of 4,40-diaminodiphenyl sulfone with 4-phenoxybenzoyl chloride in DMAc at 0– 25 C and could be obtained as a pure material after recrystallization from …
Number of citations: 4 journals.sagepub.com
M Zhu, Y Sun, M Cai - High Performance Polymers, 2010 - journals.sagepub.com
… containing amide linkages, N,N1-bis(4-phenoxybenzoyl)-p-phenylenediamine (BPBPPD), was prepared by condensation of p-phenylenediamine with 4-phenoxybenzoyl chloride in N,N…
Number of citations: 4 journals.sagepub.com
M Cai, M Zhu, J Qian, Y Sun - Polymers for Advanced …, 2011 - Wiley Online Library
… BPBPPD was synthesized by the condensation reaction of p-phenylenediamine with 4-phenoxybenzoyl chloride in DMAc as shown in Scheme 1. A detailed procedure for the synthesis …
Number of citations: 7 onlinelibrary.wiley.com
J Qian, W Zhou, Y Yu, M Cai - Polymer Engineering & Science, 2013 - Wiley Online Library
… A new monomer, N,N′-bis(4-phenoxybenzoyl)-m-phenylenediamine (BPMPDA), was prepared via the reaction of m-phenylenediamine with 4-phenoxybenzoyl chloride in N,N-…
Number of citations: 3 onlinelibrary.wiley.com
N Ding, M Zhou, M Cai - High Performance Polymers, 2013 - journals.sagepub.com
… BPBDAS was easily synthesized by the condensation reaction of 4,4′-diaminodiphenyl sulfone with 4-phenoxybenzoyl chloride in DMAc as shown in Figure 1. Detailed procedures for …
Number of citations: 2 journals.sagepub.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.